molecular formula C9H12N2O B13064526 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B13064526
M. Wt: 164.20 g/mol
InChI Key: ODKKOEKFPMAMLO-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the condensation of pyrrole and pyridine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully reduced pyrrolo[3,4-b]pyridine derivatives.

Scientific Research Applications

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific structural configuration, which combines the properties of both pyrrole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

InChI

InChI=1S/C9H12N2O/c1-12-6-7-2-8-4-10-5-9(8)11-3-7/h2-3,10H,4-6H2,1H3

InChI Key

ODKKOEKFPMAMLO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(CNC2)N=C1

Origin of Product

United States

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